![molecular formula C18H26N2O3S B247353 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247353.png)
1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidine, also known as Boc-protected piperidine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a piperidine derivative that is widely used as a building block in the synthesis of various drugs and bioactive molecules.
Wissenschaftliche Forschungsanwendungen
1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has been widely used as a building block in the synthesis of various drugs and bioactive molecules. For example, 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has been used in the synthesis of the antipsychotic drug risperidone, which is used to treat schizophrenia and bipolar disorder. 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has also been used in the synthesis of the antihistamine drug levocetirizine, which is used to treat allergies. In addition, 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has been used in the synthesis of various bioactive molecules such as neuropeptide Y receptor antagonists, dopamine receptor agonists, and histamine H3 receptor antagonists.
Wirkmechanismus
The mechanism of action of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine is not well understood, but it is believed to act as a precursor for the synthesis of various bioactive molecules. 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine can be easily functionalized to introduce various functional groups, which can then be used to synthesize bioactive molecules with specific pharmacological properties.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine are not well studied, but it is believed to be relatively non-toxic and non-irritating. 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has been shown to be stable under various physiological conditions, which makes it an ideal building block for the synthesis of various drugs and bioactive molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine in lab experiments include its high yield, ease of purification, and stability under various physiological conditions. However, the limitations of using 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine include the need for specialized equipment and expertise to perform the synthesis, as well as the potential for side reactions and impurities.
Zukünftige Richtungen
For research on 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine include the development of new synthetic methods, the synthesis of novel bioactive molecules, and the investigation of its pharmacological properties. In addition, 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine could be used as a building block for the synthesis of new drugs to treat various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the investigation of the mechanism of action of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine could lead to the discovery of new pathways for drug development.
Synthesemethoden
The synthesis of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine involves the reaction of piperidine with benzylsulfonyl chloride and Boc anhydride in the presence of a base such as triethylamine. This reaction leads to the formation of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine as a white solid, which can be purified by recrystallization or column chromatography. The yield of this reaction is high, and the purity of the product can be easily determined using analytical techniques such as NMR and HPLC.
Eigenschaften
Produktname |
1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidine |
---|---|
Molekularformel |
C18H26N2O3S |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
(1-benzylsulfonylpiperidin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O3S/c21-18(19-11-5-2-6-12-19)17-10-7-13-20(14-17)24(22,23)15-16-8-3-1-4-9-16/h1,3-4,8-9,17H,2,5-7,10-15H2 |
InChI-Schlüssel |
KLMPYPTZCHNFBZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.